1-Bromo-2-methylpentane (CAS 25346-33-2) is a branched primary alkyl halide utilized extensively as a precision alkylating agent in organic synthesis and pharmaceutical manufacturing. Featuring a boiling point of 141–144 °C and a density of 1.169 g/cm³, this compound provides a stable, process-friendly liquid profile for standard reactor conditions . Unlike simpler straight-chain halocarbons, its specific beta-methyl branching imparts unique steric properties, making it an essential precursor for introducing the 2-methylpentyl moiety into complex active pharmaceutical ingredients (APIs) and specialty agrochemicals where exact lipophilicity and spatial geometry are required.
Procurement substitution with unbranched primary halides (e.g., 1-bromohexane or 1-bromopentane) or tertiary isomers (e.g., 2-bromo-2-methylpentane) fundamentally alters reaction pathways and final product efficacy. Straight-chain analogs undergo SN2 reactions significantly faster due to the lack of steric hindrance, but they fail to deliver the critical 2-methylpentyl group required for specific receptor binding in downstream APIs [1]. Conversely, substituting with the tertiary isomer, 2-bromo-2-methylpentane, shifts the reaction mechanism from nucleophilic substitution (SN2) to elimination (E2/E1), resulting in massive yield losses due to alkene byproduct formation [2]. Therefore, 1-bromo-2-methylpentane is strictly required when high-yield substitution of a sterically specific branched chain is necessary.
The beta-methyl group in 1-bromo-2-methylpentane provides significant steric hindrance compared to straight-chain primary halides. In standard bimolecular nucleophilic substitution (SN2) environments, 1-bromo-2-methylpentane reacts considerably slower than 1-bromopentane or 1-bromohexane [1]. This controlled reaction rate prevents thermal runaways and minimizes over-alkylation side reactions when reacting with polyfunctional nucleophiles, ensuring higher purity of the mono-alkylated target compound [2].
| Evidence Dimension | Relative SN2 Reaction Rate |
| Target Compound Data | 1-Bromo-2-methylpentane (Slower, sterically controlled SN2 kinetics) |
| Comparator Or Baseline | 1-Bromopentane (Faster, unhindered SN2 kinetics) |
| Quantified Difference | Significant reduction in SN2 rate constant due to beta-carbon branching |
| Conditions | Standard bimolecular nucleophilic substitution with limited nucleophile concentration |
A controlled, slower reaction rate is critical for preventing over-alkylation and managing exotherms in large-scale pharmaceutical syntheses.
When synthesizing complex branched molecules, the choice of halide isomer dictates the dominant reaction pathway. 1-Bromo-2-methylpentane, as a primary halide, predominantly undergoes SN2 substitution when treated with standard nucleophiles [1]. If a buyer attempts to use the tertiary isomer, 2-bromo-2-methylpentane, the steric bulk at the alpha-carbon heavily favors the E2 elimination pathway, converting the starting material into alkene byproducts rather than the desired substituted product .
| Evidence Dimension | Dominant Reaction Pathway |
| Target Compound Data | 1-Bromo-2-methylpentane (Favors SN2 substitution) |
| Comparator Or Baseline | 2-Bromo-2-methylpentane (Favors E2/E1 elimination) |
| Quantified Difference | Primary structure prevents carbocation-mediated elimination, preserving substitution yields |
| Conditions | Reaction with moderate to strong nucleophiles/bases |
Ensures high atom economy and target yield, preventing the costly loss of precursor to unusable alkene byproducts.
Thermal properties directly impact the scalability of alkylation reactions. 1-Bromo-2-methylpentane exhibits a boiling point of 141–144 °C, which is notably higher than that of shorter-chain analogs like 1-bromopentane (130 °C) . This elevated boiling point allows chemists to run reactions at higher reflux temperatures under standard atmospheric pressure, accelerating the kinetics of difficult cross-coupling or substitution reactions without the need for specialized pressurized reactors .
| Evidence Dimension | Boiling Point / Maximum Atmospheric Reflux Temperature |
| Target Compound Data | 141–144 °C |
| Comparator Or Baseline | 1-Bromopentane (~130 °C) |
| Quantified Difference | +11 to +14 °C higher thermal window |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables higher-temperature refluxing to drive difficult reactions to completion without investing in high-pressure reactor infrastructure.
Ideal for introducing the specific 2-methylpentyl moiety into drug candidates where the exact steric bulk and lipophilicity of the beta-branched chain are required for target receptor binding, avoiding the rapid over-alkylation seen with straight-chain halides .
Highly suited for the preparation of specialized Grignard (R-MgBr) or organolithium reagents. Its primary halide nature prevents the rapid elimination side-reactions that destroy yields when attempting to form organometallics from tertiary isomers like 2-bromo-2-methylpentane[1].
Chosen as a building block when the final molecule requires a specific branched architecture to achieve desired volatility, olfactory profile, or environmental degradation rates that straight-chain analogs cannot provide .